molecular formula C9H12N2O B1521442 cyclopentyl(1H-imidazol-2-yl)methanone CAS No. 952200-97-4

cyclopentyl(1H-imidazol-2-yl)methanone

Cat. No.: B1521442
CAS No.: 952200-97-4
M. Wt: 164.2 g/mol
InChI Key: GAKYCHBMOLUYEJ-UHFFFAOYSA-N
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Description

Cyclopentyl(1H-imidazol-2-yl)methanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This compound is characterized by the presence of a cyclopentyl group attached to the imidazole ring, which is further substituted with a methanone group at the 2-position.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of cyclopentylamine with glyoxal and ammonia under acidic conditions

  • Modern Approaches: Recent advances in synthetic chemistry have introduced more efficient methods, such as the use of transition metal catalysts to facilitate the formation of the imidazole ring. These methods often involve the cyclization of amino aldehydes or ketones in the presence of ammonia or ammonium salts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as oximes and nitriles.

  • Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Oximes, nitriles, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted imidazoles with different functional groups.

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a variety of targets, including enzymes like sarcosine oxidase, nitric oxide synthase, and adenylate kinase . The specific role of these targets can vary widely, influencing processes from metabolic pathways to signal transduction .

Mode of Action

Imidazole compounds often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-stacking . These interactions can lead to changes in the conformation or activity of the target, thereby influencing its function .

Biochemical Pathways

For instance, they are involved in the biosynthesis of purines, an essential component of DNA . They also participate in the regulation of enzymatic activity and signal transduction .

Pharmacokinetics

Imidazole compounds are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives have been associated with a range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of 2-cyclopentanecarbonyl-1H-imidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility and ability to interact with its targets . Additionally, temperature and the presence of other molecules can also impact the compound’s stability and activity .

Scientific Research Applications

Cyclopentyl(1H-imidazol-2-yl)methanone has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Cyclopentyl(1H-imidazol-2-yl)methanone is compared with other similar compounds to highlight its uniqueness:

  • 2-Cyclopentyl-1H-imidazol-4-yl)methanol: This compound differs in the position of the hydroxyl group, which affects its chemical reactivity and biological activity.

  • 2-Cyclopentyl-1-(1H-imidazol-2-yl)ethanone:

  • 2-(3-Pyridinyl)-1H-imidazol-4-yl)methanol: This compound contains a pyridine ring instead of a cyclopentyl group, resulting in distinct chemical behavior and biological effects.

Properties

IUPAC Name

cyclopentyl(1H-imidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-8(7-3-1-2-4-7)9-10-5-6-11-9/h5-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKYCHBMOLUYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285263
Record name Cyclopentyl-1H-imidazol-2-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952200-97-4
Record name Cyclopentyl-1H-imidazol-2-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952200-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl-1H-imidazol-2-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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